molecular formula C17H25Br2NO2 B221500 Antazirine CAS No. 170554-75-3

Antazirine

Cat. No. B221500
CAS RN: 170554-75-3
M. Wt: 435.2 g/mol
InChI Key: KUIICVNFNJTIGS-TYZQSYOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antazirine is a heterocyclic compound with a pyridine ring and an imidazole ring fused together. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Oxidation and Degradation Pathways

Antazirine, as part of the broader category of antipyrine compounds, has been studied for its reaction kinetics and degradation pathways when exposed to oxidizing agents like chlorine dioxide. This research is relevant in understanding how this compound behaves in various environmental conditions, particularly in aquatic environments. The reaction of this compound with chlorine dioxide follows second-order kinetics, and specific structural changes occur during the reaction, including vulnerability of certain bonds under electrophilic attack. Such insights are crucial in assessing the environmental impact and removal processes of this compound in water treatment facilities (Jia, Feng, Liu, & Zhang, 2017).

Photocatalytic Removal Studies

The efficiency of photocatalytic processes in removing this compound has been explored, particularly under visible light. Studies on multiwall carbon nanotubes/BiOI photocatalysts show enhanced photodegradation of this compound under visible light, marking a significant step in removing pharmaceutical compounds from water. This research contributes to developing more effective and energy-efficient methods for treating water contaminated with pharmaceuticals like this compound (Gao, Yin, Feng, Liu, Du, Duan, & Zhang, 2020).

Antiviral and Antibacterial Applications

This compound, under the broader category of azoloazine compounds, has been investigated for its potential in creating antiviral and antibacterial preparations. This area of research is significant in developing new therapeutic agents, particularly those effective against various viruses and bacteria. The synthesis and study of this compound's antiviral activity could pave the way for novel treatments for infectious diseases (Chupakhin, Charushin, & Rusinov, 2016).

Synthesis and Application in Natural Product Chemistry

The total synthesis of this compound, particularly its geometrical isomers, has been achieved, which is a significant advancement in the field of natural product chemistry. This synthesis is crucial for the development of new pharmaceuticals and for understanding the structural and functional aspects of these natural products (Kadam & Sudhakar, 2015).

properties

CAS RN

170554-75-3

Molecular Formula

C17H25Br2NO2

Molecular Weight

435.2 g/mol

IUPAC Name

methyl (2S)-3-[(1E)-13,13-dibromotrideca-1,12-dienyl]-2H-azirine-2-carboxylate

InChI

InChI=1S/C17H25Br2NO2/c1-22-17(21)16-14(20-16)12-10-8-6-4-2-3-5-7-9-11-13-15(18)19/h10,12-13,16H,2-9,11H2,1H3/b12-10+/t16-/m0/s1

InChI Key

KUIICVNFNJTIGS-TYZQSYOASA-N

Isomeric SMILES

COC(=O)[C@@H]1C(=N1)/C=C/CCCCCCCCCC=C(Br)Br

SMILES

COC(=O)C1C(=N1)C=CCCCCCCCCCC=C(Br)Br

Canonical SMILES

COC(=O)C1C(=N1)C=CCCCCCCCCCC=C(Br)Br

synonyms

antazirine
antazirine, (4E)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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